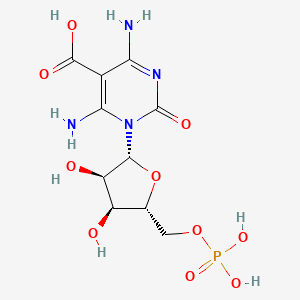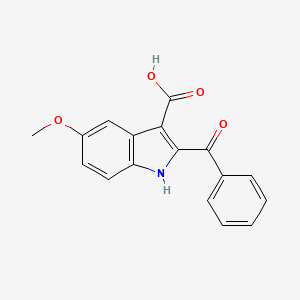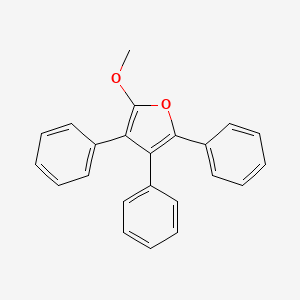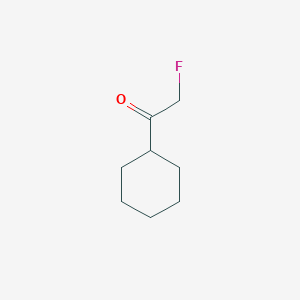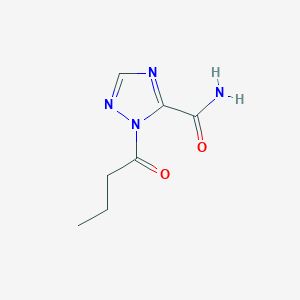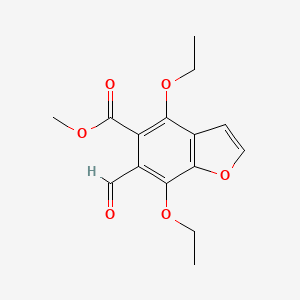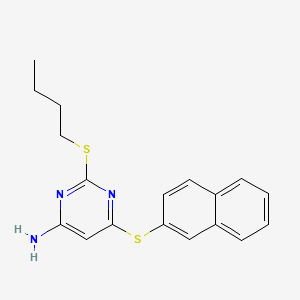
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one is an organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a sec-butyl group, a hydroxy group, and a nitro group attached to a pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidinone precursor followed by the introduction of the sec-butyl group through alkylation. The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The sec-butyl group contributes to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(sec-Butyl)-6-hydroxy-4(1H)-pyrimidinone: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
2-(sec-Butyl)-5-nitropyrimidin-4(1H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and overall properties.
2-(tert-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one: The tert-butyl group provides different steric and electronic effects compared to the sec-butyl group.
Uniqueness
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61456-91-5 |
|---|---|
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13) |
InChI-Schlüssel |
NVGCJYWSYDNWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

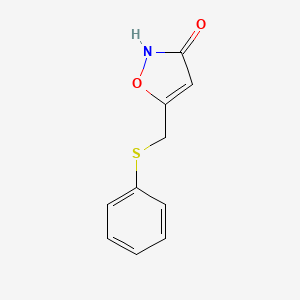
![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
